molecular formula C16H21NO4 B11081456 (7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid ethyl ester

(7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid ethyl ester

Cat. No.: B11081456
M. Wt: 291.34 g/mol
InChI Key: NETHNEGFYVHWJS-WQLSENKSSA-N
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Description

ETHYL 2-[7-HYDROXY-6-METHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]ACETATE is a complex organic compound with a unique structure that includes an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[7-HYDROXY-6-METHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]ACETATE typically involves multiple steps. One common method starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate. This process yields a Japp–Klingmann azo-ester intermediate, which is further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[7-HYDROXY-6-METHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and hydroxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

ETHYL 2-[7-HYDROXY-6-METHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]ACETATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[7-HYDROXY-6-METHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[7-HYDROXY-6-METHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]ACETATE is unique due to its specific isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

ethyl (2Z)-2-(7-hydroxy-6-methoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate

InChI

InChI=1S/C16H21NO4/c1-5-21-15(19)8-12-11-7-13(18)14(20-4)6-10(11)9-16(2,3)17-12/h6-8,17-18H,5,9H2,1-4H3/b12-8-

InChI Key

NETHNEGFYVHWJS-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/C2=CC(=C(C=C2CC(N1)(C)C)OC)O

Canonical SMILES

CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)O

Origin of Product

United States

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